molecular formula C17H12ClFN2O2 B1218070 Pirazolac CAS No. 71002-09-0

Pirazolac

Cat. No.: B1218070
CAS No.: 71002-09-0
M. Wt: 330.7 g/mol
InChI Key: YAMFWQIVVMITPG-UHFFFAOYSA-N
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Description

Pirazolac is a nonsteroidal anti-inflammatory drug (NSAID) derived from pyrazole-acetic acid. It is known for its effectiveness in treating conditions such as rheumatoid arthritis and ankylosing spondylitis. This compound has shown to correct abnormal neutrophil activity in patients with rheumatoid arthritis and has a better gastrointestinal tolerance compared to other NSAIDs like indomethacin .

Preparation Methods

Pirazolac can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with 4-fluorobenzoyl chloride to form 4-(4-chlorophenyl)-1-(4-fluorophenyl)-3-pyrazole. This intermediate is then reacted with chloroacetic acid to yield this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Pirazolac undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.

    Substitution: Halogenation and other substitution reactions can occur on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Pirazolac has a wide range of scientific research applications:

Mechanism of Action

Pirazolac exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets of this compound include COX-1 and COX-2 enzymes .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-12-3-1-11(2-4-12)15-10-21(20-16(15)9-17(22)23)14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMFWQIVVMITPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2CC(=O)O)C3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221233
Record name Pirazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71002-09-0
Record name Pirazolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71002-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirazolac [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071002090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirazolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirazolac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRAZOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWY2578LP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1,49 Grams of the ester prepared according to (a) are stirred in 30 ml of trifluoroacetic acid, at room temperature. The hydrolysis is followed by TLC; at the end the excess of CF3 --COOH is evaporated in vacuo and the residue is crystallized from acetic acid/ethanol. The title product is identical with a sample prepared according to EP 54812.
[Compound]
Name
ester
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0 (± 1) mol
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reactant
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( a )
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0 (± 1) mol
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30 mL
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Synthesis routes and methods II

Procedure details

1,49 Grams (3 mM) of the benzohydryl [1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate are dissolved in 40 ml of tetrahydroflurane. To the solution 0,4 g of Pd on charcoal (10%) are added, then the mixture is hydrogenated at room temperature and pressure. At the end of the reaction the catalysator is filtered, the solvent evaporated and the product crystallized from acetic acid/ethanol. The title product is obtained in almost quantitative yield.
Name
[1-(4-fluorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-yl]-acetate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
tetrahydroflurane
Quantity
40 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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